molecular formula C24H23N3O4 B15307672 3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid

3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid

Cat. No.: B15307672
M. Wt: 417.5 g/mol
InChI Key: YTMIZNJNFQPHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a propanoic acid moiety and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, ensuring selective reactivity . This compound’s structural complexity arises from its fused bicyclic system, which may confer unique electronic and steric properties compared to simpler aromatic or aliphatic analogs.

Synthetic routes for related compounds (e.g., hydrolysis of esters under basic conditions) suggest that the target molecule could be synthesized via alkaline hydrolysis of a corresponding ester precursor, as demonstrated in the preparation of carboxylic acid derivatives in and . Analytical characterization would likely involve NMR, UV-Vis spectroscopy, HRMS, and melting point determination, as seen in structurally related molecules .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

3-[7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-3-yl]propanoic acid

InChI

InChI=1S/C24H23N3O4/c28-23(29)10-9-16-13-25-22-14-26(11-12-27(16)22)24(30)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,13,21H,9-12,14-15H2,(H,28,29)

InChI Key

YTMIZNJNFQPHQE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2CCC(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the propanoic acid moiety under specific reaction conditions .

Industrial Production Methods

This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

YH-1: 9-((Benzyloxy)carbonyl)-1-methyl-1H-imidazo[1,2-a]indole-3-carboxylic Acid ()

  • Core Structure : Imidazo[1,2-a]indole vs. imidazo[1,2-a]pyrazine.
  • Protecting Group : Benzyloxycarbonyl (Cbz) vs. Fmoc.
  • Synthesis: Both compounds likely undergo ester hydrolysis (e.g., NaOH-mediated) to yield the carboxylic acid. YH-1 was synthesized in 80% yield using NaOH in ethanol/water .
  • Applications : Cbz and Fmoc groups are orthogonal protecting groups in peptide synthesis, but Fmoc offers advantages in mild deprotection conditions (e.g., piperidine) .

3-(9-Oxo-7-phenyl-6H-pyrrolo[3,2-f]quinolin-3(9H)-yl)propanoic Acid (Compound 15, )

  • Core Structure: Pyrrolo[3,2-f]quinolinone vs. imidazopyrazine.
  • Functionality: Both contain a propanoic acid chain, but Compound 15’s extended aromatic system may enhance π-π stacking interactions.
  • Yield : 85% yield via NaOH hydrolysis, suggesting efficient synthesis compared to YH-1 (80%) .

Fmoc-Protected Amino Acid Derivatives

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid ()

  • Structure: Fmoc-protected α-amino acid with an o-tolyl side chain.
  • Comparison: The target compound lacks an α-amino group but shares the Fmoc group. This difference impacts reactivity—α-amino acids are building blocks for peptides, while the target’s imidazopyrazine core may target kinase inhibition or nucleic acid interactions.
  • Applications : Used in peptide synthesis (e.g., SPPS), highlighting Fmoc’s versatility .

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic Acid Hydrate ()

  • Structure: Fmoc-protected β-amino acid with a bulky aryl group.
  • Purity : 95% purity, comparable to typical standards for synthetic intermediates .

Heterocycles with Triazolo or Carbazole Cores

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic Acid ()

  • Core Structure : Triazolo[4,3-a]pyrazine vs. imidazo[1,2-a]pyrazine.
  • Functionality : Both contain Fmoc and carboxylic acid groups, but the triazolo core may alter hydrogen-bonding capacity.
  • Molecular Weight : 404.43 g/mol () vs. ~430–450 g/mol (estimated for the target compound).

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b, )

  • Core Structure : Carbazole vs. imidazopyrazine.
  • Electron Density : Nitro and methoxy groups in 7b enhance electron-withdrawing and donating properties, respectively, which could influence photophysical behavior—unlike the target compound’s neutral Fmoc group .

Comparative Data Table

Compound Name Core Structure Protecting Group Carboxylic Acid Position Yield Melting Point (°C) Key Applications
Target Compound Imidazo[1,2-a]pyrazine Fmoc C3-propanoic acid N/A N/A Peptide synthesis, drug discovery
YH-1 () Imidazo[1,2-a]indole Cbz C3-carboxylic acid 80% N/A Fluorescent probes
Compound 15 () Pyrrolo[3,2-f]quinolinone None C3-propanoic acid 85% N/A Multitarget bioactive agents
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid () Amino acid derivative Fmoc α-carboxylic acid N/A N/A Peptide synthesis
7b () Carbazole None N/A 45% 240 Photovoltaic materials

Key Research Findings

Synthetic Efficiency : Alkaline hydrolysis (e.g., NaOH) is a robust method for generating carboxylic acid derivatives, with yields exceeding 80% in optimized conditions .

Fmoc Utility : Fmoc protection is preferred over Cbz in modern peptide synthesis due to its compatibility with acid-labile linkers and mild deprotection .

Structural Impact : The imidazopyrazine core may offer superior binding affinity in biological targets compared to carbazoles or triazolo systems, as seen in kinase inhibitors .

Solubility Challenges : Bulky aryl groups (e.g., 4-isopropylphenyl in ) reduce solubility, whereas the target compound’s heterocycle may balance lipophilicity and aqueous compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.